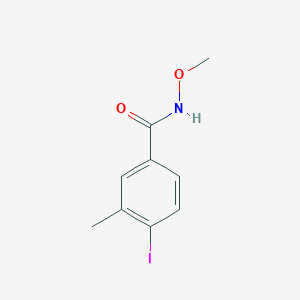

4-iodo-N-methoxy-3-methylbenzamide

Description

Properties

Molecular Formula |

C9H10INO2 |

|---|---|

Molecular Weight |

291.09 g/mol |

IUPAC Name |

4-iodo-N-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C9H10INO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

SEYNBFDRIDKILM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NOC)I |

Origin of Product |

United States |

The Strategic Importance of Aryl Iodides in Synthetic Design

Aryl iodides are highly valued in synthetic organic chemistry primarily for their reactivity in a wide array of cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making aryl iodides excellent substrates for reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, frequently employ aryl iodides. While traditionally considered superior substrates to aryl bromides or chlorides in C-C coupling, their use in C-N cross-coupling reactions has faced challenges, such as the inhibitory effects of the iodide byproduct. nih.govacs.orgscispace.com However, recent advancements have led to the development of catalyst systems, often employing biarylphosphine ligands, that facilitate efficient C-N coupling of aryl iodides with a broad range of amines. nih.govacs.org Gold-catalyzed C-N cross-coupling reactions of aryl iodides with nitriles have also been developed, expanding the toolkit for N-aryl compound synthesis. acs.org

The reactivity of aryl iodides extends to other transformations, including palladium-catalyzed cross-coupling with ethyl diazoacetate to form carbon-carbon bonds, a reaction that is sensitive to electronic and steric factors. organic-chemistry.org The strategic placement of an iodine atom on an aromatic ring, as seen in 4-iodo-N-methoxy-3-methylbenzamide, thus provides a reactive handle for extensive molecular elaboration.

The Versatility of N Methoxyamides As Functional Groups

The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a cornerstone of modern organic synthesis due to its unique reactivity profile. numberanalytics.comwikipedia.org Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group allows for the synthesis of ketones from carboxylic acid derivatives with high fidelity. wikipedia.orgorientjchem.org

The key to the Weinreb amide's utility lies in the formation of a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic addition of organometallic reagents (like Grignard or organolithium reagents). orientjchem.orgnih.gov This stable intermediate prevents the common problem of over-addition, which often plagues the synthesis of ketones from other carboxylic acid derivatives like esters or acid chlorides. orientjchem.org Upon acidic workup, this intermediate readily collapses to afford the desired ketone.

Beyond ketone synthesis, Weinreb amides can be reduced to aldehydes using mild hydride reagents. researchgate.net Their stability and predictable reactivity have made them invaluable in the total synthesis of numerous complex natural products. numberanalytics.comwikipedia.org Furthermore, recent research has explored their use as directing groups in transition metal-catalyzed C-H functionalization reactions and as amidation reagents in rhodium-catalyzed processes, showcasing their expanding role in synthetic methodology. nih.govresearchgate.netacs.org

The Benzamide Framework: a Privileged Scaffold

The benzamide (B126) core is a prevalent structural motif in a vast array of biologically active compounds and functional materials. researchgate.netwalshmedicalmedia.com Benzamide derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. walshmedicalmedia.comnanobioletters.com This has rendered them a subject of intense research in medicinal chemistry. researchgate.netwalshmedicalmedia.com

The amide bond itself is a fundamental linkage in biological systems, and its incorporation within a rigid aromatic framework provides a scaffold that can be readily functionalized to modulate biological activity. rsc.orgmdpi.com The synthesis of benzamide derivatives is often straightforward, typically involving the coupling of a benzoic acid derivative with an amine. mdpi.com The specific substitution pattern on the benzene (B151609) ring can significantly influence the compound's properties and biological targets.

Research Trajectories for Halogenated and N Alkoxylated Benzamides

Synthesis of the N-Methoxyamide Moiety

The N-methoxy-N-methylamide group, often referred to as a Weinreb amide, is a crucial functional group that serves as a versatile intermediate in organic synthesis. wisc.eduwikipedia.org Its formation is a key step in the synthesis of this compound.

Formation from Substituted Benzoic Acids or Acyl Chlorides with N,O-Dimethylhydroxylamine

A common and effective method for preparing N-methoxy-N-methylamides involves the reaction of a substituted benzoic acid or its corresponding acyl chloride with N,O-dimethylhydroxylamine hydrochloride. wisc.eduresearchgate.netresearchgate.net This reaction, often referred to as Weinreb amidation, provides a stable intermediate that can be subsequently modified. wisc.edu

The process typically begins with the activation of the carboxylic acid. This can be achieved by converting the benzoic acid to its more reactive acyl chloride, commonly using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the liberated HCl and facilitate the amidation. wisc.edu

Alternatively, direct coupling of the benzoic acid with N,O-dimethylhydroxylamine hydrochloride can be accomplished using various coupling agents. researchgate.net Reagents such as N,N'-carbonyldiimidazole (CDI) or phosphonate-based coupling agents can activate the carboxylic acid in situ, promoting the formation of the desired N-methoxy-N-methylamide. researchgate.net

| Starting Material | Reagent | Product | Key Features |

| Substituted Benzoic Acid | N,O-Dimethylhydroxylamine hydrochloride, Coupling Agent (e.g., CDI) | N-Methoxy-N-methylbenzamide | One-pot procedure, mild conditions. |

| Substituted Acyl Chloride | N,O-Dimethylhydroxylamine hydrochloride, Base | N-Methoxy-N-methylbenzamide | Utilizes a more reactive starting material. wisc.edu |

Direct N-Alkoxylation Approaches for Benzamides

While less common for the synthesis of N-methoxy-N-methylamides, direct N-alkoxylation of a pre-formed benzamide represents an alternative strategy. This approach would involve the direct introduction of the methoxy (B1213986) group onto the nitrogen atom of a 3-methylbenzamide (B1583426) derivative. However, methods for the direct N-alkoxylation of amides are not as established as the Weinreb amidation.

Introduction of the Iodine Substituent

The introduction of the iodine atom at the 4-position of the 3-methylbenzamide core is a critical step that can be achieved through several iodination strategies. The choice of method often depends on the nature of the starting material and the desired regioselectivity.

Electrophilic Aromatic Iodination on Pre-functionalized Benzamides

Electrophilic aromatic iodination is a widely used method for introducing iodine onto an aromatic ring. commonorganicchemistry.commdpi.comresearchgate.net In the context of synthesizing this compound, this would involve the direct iodination of N-methoxy-3-methylbenzamide. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of iodination. The methyl group is an ortho-, para-director, while the amide group is a meta-director. nih.gov

Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) being a common choice due to its ease of handling and reactivity. commonorganicchemistry.comorganic-chemistry.org The reaction can be catalyzed by acids, such as trifluoroacetic acid, or by transition metals. organic-chemistry.orgacs.org For instance, iron(III) catalysts have been shown to effectively promote the iodination of arenes with NIS. acs.org Gold(I) has also been reported to catalyze the iodination of electron-rich arenes. organic-chemistry.org

Halogen Exchange Reactions on Substituted Benzamides

Halogen exchange, particularly the conversion of a bromo or chloro substituent to an iodo group, offers another pathway to the target molecule. organic-chemistry.orgfrontiersin.orgucl.ac.uknih.gov This method, often referred to as a Finkelstein-type reaction for aryl halides, typically involves the use of an iodide salt, such as sodium iodide or potassium iodide, and a copper(I) or nickel(II) catalyst. organic-chemistry.orgfrontiersin.orgnih.govacs.org

For the synthesis of this compound, this would entail starting with a 4-bromo- or 4-chloro-N-methoxy-3-methylbenzamide and treating it with an iodide source in the presence of a suitable catalyst system. Copper(I) iodide with a diamine ligand has been shown to be an effective catalyst for converting aryl bromides to aryl iodides. organic-chemistry.orgacs.org

| Starting Material | Reagents | Product | Key Features |

| 4-Bromo-N-methoxy-3-methylbenzamide | NaI, CuI, Diamine ligand | This compound | Mild reaction conditions, good functional group tolerance. organic-chemistry.org |

| 4-Chloro-N-methoxy-3-methylbenzamide | NaI, NiCl₂ | This compound | Can be performed under conventional or microwave heating. frontiersin.orgnih.gov |

Regioselective Iodination Strategies

Achieving the desired regioselectivity, specifically the introduction of iodine at the 4-position, is paramount. The directing effects of the existing methyl and amide groups on the benzene (B151609) ring influence the outcome of electrophilic iodination. The interplay between the ortho, para-directing methyl group and the meta-directing amide group needs to be carefully considered.

In some cases, the inherent directing effects of the substituents may not be sufficient to achieve the desired isomer exclusively. In such instances, more advanced regioselective iodination methods can be employed. For example, iridium-catalyzed ortho-C–H iodination has been developed for Weinreb amides and benzamides, offering a high degree of control over the position of iodination. nih.govacs.org This method utilizes a directing group to guide the catalyst to a specific C-H bond, enabling selective functionalization.

Furthermore, the choice of iodinating agent and reaction conditions can also influence regioselectivity. For example, the use of mercury(II) oxide and iodine can provide neutral and mild reaction conditions for the regioselective iodination of certain aromatic compounds. imperial.ac.uk

Incorporation of the Methyl Substituent

Synthesis from Methyl-Substituted Benzoic Acid Precursors

The most direct and classical approach to synthesizing the target compound involves a linear sequence starting from a commercially available or readily accessible methyl-substituted benzoic acid. The key starting material for this strategy is 4-iodo-3-methylbenzoic acid.

The synthesis of this crucial precursor can be envisioned starting from 3-methylbenzoic acid (m-toluic acid). The challenge lies in the regioselective introduction of the iodine atom at the C4 position. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In this case, the activating effect of the methyl group dominates, directing electrophiles to the ortho (C2 and C6) and para (C4) positions. Direct iodination can thus provide the desired 4-iodo-3-methylbenzoic acid, although purification may be required to remove other isomers. A common method for such a transformation involves the use of an iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), often in the presence of an acid catalyst or an oxidizing agent.

Once 4-iodo-3-methylbenzoic acid is obtained, the synthesis proceeds through standard transformations. The carboxylic acid is first activated, typically by conversion to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then subjected to amidation with N-methoxyamine hydrochloride (CH₃ONH₂·HCl) sigmaaldrich.com in the presence of a base to neutralize the HCl and drive the reaction to completion, yielding the final product, this compound.

Late-Stage Methylation Approaches

In contrast to building the molecule from a methylated precursor, late-stage functionalization (LSF) offers an alternative strategy where the methyl group is introduced onto a more complex, pre-assembled scaffold. researchgate.netacs.org This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues. nih.govresearchgate.net

In the context of this compound, a late-stage methylation strategy would likely begin with the synthesis of 4-iodo-N-methoxybenzamide. This intermediate could be prepared from 4-iodobenzoic acid via the amidation process described previously. The key step would then be the selective C-H methylation at the C3 position.

Modern synthetic methods offer several possibilities for such a transformation:

Transition Metal-Catalyzed C-H Activation : Palladium, rhodium, or cobalt catalysts can be used to direct the methylation of an aromatic C-H bond. researchgate.net The N-methoxyamide group could potentially serve as a directing group, guiding the catalyst to the ortho C-H bonds (C3 and C5). Achieving selectivity for the C3 position over the C5 position would be the primary challenge, likely influenced by steric and electronic factors.

Radical Methylation : Free-radical approaches could also be employed, using a methyl radical source to substitute a hydrogen atom on the aromatic ring. However, these methods often suffer from a lack of regioselectivity on complex substrates unless there is a strong electronic bias.

Convergent and Linear Synthesis Pathways Towards this compound

The assembly of this compound can be designed using either a linear or a convergent approach, each with distinct advantages and disadvantages.

A linear synthesis , as detailed in section 2.3.1, involves the sequential modification of a single starting material. The pathway is straightforward and easy to plan.

Proposed Linear Synthesis Pathway

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 3-Methylbenzoic Acid | I₂, H₂SO₄/Ag₂SO₄ (or NIS) | 4-Iodo-3-methylbenzoic acid |

| 2 | 4-Iodo-3-methylbenzoic acid | SOCl₂ or (COCl)₂ | 4-Iodo-3-methylbenzoyl chloride |

Proposed Convergent Synthesis Pathway (via Late-Stage Methylation)

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1A | 4-Iodobenzoic Acid | SOCl₂, then CH₃ONH₂·HCl/Base | 4-Iodo-N-methoxybenzamide |

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice between a linear and a convergent synthesis for this compound depends on a careful evaluation of factors such as the number of steps, potential yield, cost of reagents, and, most critically, selectivity.

| Feature | Linear Synthesis | Convergent Synthesis (Late-Stage Methylation) |

| Number of Steps | 3 (from 3-methylbenzoic acid) | 2 (from 4-iodobenzoic acid) |

| Key Selectivity Challenge | Regioselective iodination of 3-methylbenzoic acid at the C4 position. | Regioselective C-H methylation of 4-iodo-N-methoxybenzamide at the C3 position. |

| Potential Reagents | Standard, often less expensive reagents (I₂, SOCl₂). | Advanced, often expensive transition metal catalysts and specific methyl sources. |

| Overall Efficiency | Potentially lower overall yield due to the linear accumulation of losses at each step. | Potentially higher overall yield if late-stage methylation is highly efficient and selective. |

| Flexibility for Analogue Synthesis | Low. A different starting material is needed for each new analogue. | High. The final step can be varied to introduce different alkyl groups, facilitating rapid analogue synthesis. |

The convergent pathway is more modern and potentially more efficient in terms of step count. However, it relies on a challenging late-stage C-H activation step where regioselectivity is not guaranteed. The directing effects of the iodo and N-methoxyamide groups could lead to a mixture of products, complicating purification. Despite this, the convergent approach offers significant advantages for creating a library of related compounds by simply changing the late-stage functionalization reagent.

Ultimately, the optimal synthetic route would be determined by experimental validation, balancing the reliability of classical methods against the potential efficiency and flexibility of modern synthetic strategies.

Reactivity of the Aryl Iodide Functionality

The primary site of reactivity on the this compound molecule, with respect to the reactions outlined, is the carbon-iodine (C-I) bond. The iodine atom serves as an excellent leaving group in numerous metal-catalyzed cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond. This facilitates the initial oxidative addition step, which is often the rate-determining step in many catalytic cycles.

Cross-Coupling Reactions

Cross-coupling reactions are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in modern organic synthesis. Aryl iodides are among the most reactive aryl halides for these transformations.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed reactions are a cornerstone of synthetic chemistry, offering mild and functional-group-tolerant methods for creating new bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura couplings. The reaction would involve the palladium(0)-catalyzed reaction between the aryl iodide and an organoboronic acid in the presence of a base. The general mechanism proceeds via oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product.

Heck Reaction: The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene and a base, catalyzed by palladium. It is expected that this compound would serve as a competent aryl halide partner in Heck reactions, coupling with various alkenes at the terminal position to yield (E)-stilbene derivatives with high selectivity. The reaction is initiated by the oxidative addition of the C-I bond to the palladium(0) catalyst.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound would likely proceed efficiently under mild conditions, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. The high reactivity of the aryl iodide would favor a rapid reaction, even at room temperature.

Hypothetical Reaction Data for Palladium-Catalyzed Cross-Couplings:

While specific experimental data for this compound is unavailable, the table below illustrates typical conditions and expected outcomes for a generic aryl iodide in these reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Aryl-N-methoxy-3-methylbenzamide |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 4-(2-Arylvinyl)-N-methoxy-3-methylbenzamide |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 4-(Alkynyl)-N-methoxy-3-methylbenzamide |

Copper-Catalyzed Reactions (e.g., Ullmann-type couplings)

The Ullmann reaction and its variations are copper-catalyzed couplings that are particularly useful for forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

Ullmann-type Couplings: These reactions involve the coupling of an aryl halide with nucleophiles like alcohols, amines, or thiols. This compound would be a suitable substrate for Ullmann-type couplings, reacting with various nucleophiles in the presence of a copper catalyst, often at elevated temperatures. This would allow for the synthesis of a range of derivatives where the iodine is replaced by an alkoxy, amino, or thioether group.

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling has emerged as a more economical and environmentally friendly alternative to palladium- or copper-based methods. These reactions often utilize simple iron salts as catalysts. It is plausible that this compound could undergo cross-coupling with organometallic reagents (e.g., Grignard reagents) in the presence of an iron catalyst to form new C-C bonds.

Stereoelectronic and Steric Effects on Cross-Coupling Efficiency

The efficiency of cross-coupling reactions is influenced by both the electronic nature and the steric hindrance of the substrates.

Steric Effects: The methyl group is positioned ortho to the N-methoxybenzamide group and meta to the iodine atom. This placement is unlikely to cause significant steric hindrance at the site of the iodine atom, suggesting that the approach of the metal catalyst for the initial oxidative addition step should not be impeded. Therefore, minimal negative impact on cross-coupling efficiency due to steric factors is anticipated.

Transformations Involving Hypervalent Iodine Chemistry

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, capable of facilitating a wide range of transformations. These reagents, such as (diacetoxyiodo)arenes or diaryliodonium salts, possess a linear arrangement of the substituents around the iodine center. While there are no specific reports of converting this compound into a hypervalent iodine species, it is chemically feasible. Such a transformation would open up further synthetic possibilities, including oxidative functionalizations of various substrates.

Oxidative Transformations Mediated by Hypervalent Iodine Reagents

Hypervalent iodine compounds are recognized as mild and selective oxidizing reagents in modern organic synthesis, offering an environmentally benign alternative to heavy-metal oxidants. acs.orgarkat-usa.org Iodoarenes, such as this compound, can serve as precursors to these powerful reagents. The oxidation of the iodine(I) center to a hypervalent iodine(III) or iodine(V) state generates active species capable of mediating a wide array of oxidative transformations. acs.orgarkat-usa.orgorganic-chemistry.org

The in-situ generation of hypervalent iodine reagents is a common strategy, typically involving the oxidation of an iodoarene with a strong oxidant like Oxone (potassium peroxymonosulfate), peracetic acid, or dimethyldioxirane. arkat-usa.orgorganic-chemistry.orgbeilstein-journals.org For instance, iodobenzene (B50100) can be catalytically converted to an active α-tosyloxylation reagent in the presence of an oxidant and p-toluenesulfonic acid. organic-chemistry.org Similarly, this compound could be oxidized to form a corresponding hypervalent iodine(III) species, such as a [hydroxy(tosyloxy)iodo]arene, which can then effect transformations on other substrates.

These transformations include, but are not limited to:

Oxidation of Alcohols: Catalytic systems based on iodoarenes and a terminal oxidant can efficiently oxidize primary and secondary alcohols to aldehydes and ketones. organic-chemistry.org

Hofmann Rearrangement: The Hofmann rearrangement of primary carboxamides to carbamates can be catalyzed by iodobenzene via an in-situ generated hypervalent iodine species. organic-chemistry.org

Oxidative Cyclizations: Hypervalent iodine reagents are pivotal in mediating various oxidative cyclization reactions, such as the formation of furan-2-ones from β,γ-unsaturated carboxylic acids. organic-chemistry.org

Aminations: Hypervalent iodine compounds are used extensively for oxidative amination reactions, providing a route to form C-N bonds. acs.orgthieme-connect.denih.gov

The reactivity of the generated hypervalent species is tunable based on the ligands attached to the iodine center, allowing for a broad scope of synthetic applications. acs.orgprinceton.edu

Ligand Coupling Reactions

The carbon-iodine bond in this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-heteroatom bond formation. youtube.com The high reactivity of the C-I bond makes it an excellent substrate for various catalytic systems, particularly those involving palladium and copper.

Palladium-Catalyzed Reactions: Aryl iodides are highly effective coupling partners in numerous palladium-catalyzed reactions due to the facility with which they undergo oxidative addition to Pd(0) complexes. youtube.com Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form biaryl compounds.

Sonogashira Coupling: Coupling with terminal alkynes, often with a copper co-catalyst, to synthesize aryl alkynes. nih.gov

Heck Reaction: Vinylation with alkenes.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classical and effective method for forming C-O, C-N, and C-S bonds with aryl iodides. rsc.org These reactions are often advantageous for their lower cost and unique reactivity profile compared to palladium catalysis. For instance, 2-iodobenzamides have been shown to undergo copper-catalyzed domino reactions with enaminones to produce quinazolinones. rsc.org

Below is a table of representative ligand coupling reactions applicable to aryl iodides like this compound, based on findings for analogous structures.

| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Arylboronic acid | Biaryl |

| Sonogashira | Pd(OAc)₂, Optional CuI, Base | Terminal alkyne | Aryl alkyne |

| Heck | Pd(OAc)₂, Base, Ligand (e.g., PPh₃) | Alkene | Aryl-substituted alkene |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Amine/Amide | N-Aryl amine/amide |

| Ullmann Coupling | CuI, Ligand, Base | Alcohol/Phenol | Aryl ether |

Role as a Precursor to Active Iodine Species

As introduced previously, the iodine atom in this compound allows it to function as a pro-catalyst or precursor to catalytically active hypervalent iodine species. arkat-usa.orgbeilstein-journals.org The process involves the oxidation of the monovalent iodide to a higher oxidation state, typically I(III) or I(V). organic-chemistry.orgprinceton.edu This in-situ generation is a key feature of what is known as "iodine catalysis."

The mechanism generally proceeds as follows:

Oxidation: The iodoarene (Ar-I) is oxidized by a stoichiometric terminal oxidant (e.g., Oxone, m-CPBA). This forms the active hypervalent iodine species, for example, Ar-I(OH)OTs or an iodyl derivative like Ar-IO₂. organic-chemistry.orgbeilstein-journals.org

Substrate Transformation: The generated hypervalent iodine reagent then reacts with the substrate, for example, by oxidizing an alcohol to a ketone.

Reductive Elimination & Regeneration: In this step, the hypervalent iodine is reduced back to the original iodoarene (Ar-I), which can then re-enter the catalytic cycle. The favorable reduction of the hypervalent iodide is a key driving force for its reactivity. princeton.edu

This catalytic approach avoids the need to synthesize and isolate the often unstable hypervalent iodine reagents separately. Research on 2-iodobenzamides has shown that they can be highly reactive and environmentally benign catalysts for alcohol oxidation when used with an oxidant like Oxone. beilstein-journals.org The electronic properties of the benzamide can influence the reactivity of the catalyst. beilstein-journals.org Therefore, this compound is a viable candidate for use as a recyclable catalyst in a variety of oxidative transformations.

Reductive Dehalogenation Pathways

Reductive dehalogenation refers to the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to reduction. For a related compound, N-cyclopropyl-3-iodo-4-methylbenzamide, reduction to remove the iodine atom is a noted reaction pathway.

Several methods can be employed for the reductive dehalogenation of this compound:

Catalytic Hydrogenation: This is a common method involving a heterogeneous catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas (H₂). The reaction is typically clean and efficient.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce aryl halides, although harsher conditions may be needed compared to their reactions with carbonyls.

Dissolving Metal Reduction: Systems such as sodium metal in liquid ammonia (B1221849) (Birch reduction) can effect dehalogenation.

Phosphorous Acid/Base: A mixture of phosphorous acid (H₃PO₃) and a base can also be used for the reduction of aryl iodides.

The choice of method would depend on the desired selectivity and the presence of other functional groups in the molecule that might be sensitive to the reducing conditions.

Reactivity Governed by the N-Methoxyamide Group

Chelation-Assisted C-H Activation Reactions

A significant aspect of the reactivity of this compound is governed by the N-methoxyamide functional group. This group has emerged as a simple, yet highly effective and versatile, directing group for transition-metal-catalyzed C-H activation reactions. nih.govresearchgate.net The bidentate coordination of the amide oxygen and the methoxy oxygen to a metal center forms a stable five-membered metallacycle, which directs the catalyst to activate the C-H bond at the ortho-position (C2) of the benzamide ring. nih.gov

This chelation-assisted strategy enables highly regioselective functionalization at a typically unreactive C(sp²)-H bond. A wide range of transformations has been developed using N-methoxy amides as directing groups with catalysts based on palladium(II), rhodium(III), and ruthenium(II). nih.govresearchgate.net

Key Features and Reactions:

Directing Group Efficacy: The N-methoxyamide is effective for both C(sp²)-H and C(sp³)-H activation systems. nih.gov Its importance is highlighted in studies where replacing the N-methoxy group with N-methyl or N-phenyl groups shuts down the reaction, indicating the essential role of the methoxy moiety in chelation. nih.gov

Palladium-Catalyzed Reactions: The N-methoxyamide group assists in palladium-catalyzed reactions such as intramolecular C-H amidation and intermolecular C-H chlorination. nih.gov It also enables selective O-cyclization of N-methoxy aryl amides with reagents like CH₂Br₂ to form phthalide (B148349) derivatives. organic-chemistry.org

Rhodium-Catalyzed Reactions: The simplicity and well-tuned coordination strength of the N-methoxyamide have made it a popular directing group in rhodium(III)-catalyzed C-H activation, for example, in the synthesis of nitrogen-containing heterocycles via annulation with alkynes. nih.gov

The table below summarizes representative C-H activation reactions directed by the N-methoxyamide group.

| Metal Catalyst | Coupling Partner | Transformation Type | Product |

| Pd(OAc)₂ | Alkynes | Annulation | Isoquinolinones |

| [RhCp*Cl₂]₂ | Alkynes | Annulation | Nitrogen Heterocycles |

| Pd(OAc)₂ | CH₂Br₂ / 1,2-DCE | O-Cyclization | Phthalides |

| Pd(OAc)₂ | N-Chlorosuccinimide | C-H Chlorination | ortho-Chlorobenzamide |

For this compound, this directed C-H activation would occur at the C2 position, offering a powerful synthetic handle to build complex molecular architectures that would be difficult to access through other means. This reactivity is complementary to the reactions possible at the C4-iodo position, making the molecule a versatile building block in organic synthesis.

N-N Bond Forming Reactions (e.g., Oxidative Coupling)

The nitrogen atom of the N-methoxyamide can participate in N-N bond forming reactions, particularly through oxidative coupling. While N-N bond formation can be challenging, methods have been developed for N-methoxyamides.

An unprecedented cross-dehydrogenative N-N bond coupling between N-methoxyamides and benzotriazoles has been reported. nih.govacs.org This reaction is metal-free and utilizes a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), as the oxidant. nih.govacs.org The reaction proceeds with high selectivity for the hetero-coupled product, and a variety of functional groups on both coupling partners are tolerated. nih.govacs.org Mechanistic studies on related copper-catalyzed aerobic oxidative N-N couplings suggest an "oxidase"-type mechanism involving two redox half-reactions: aerobic oxidation of a Cu(I) catalyst and Cu(II)-promoted N-N coupling. rsc.org

| N-Methoxyamide Substituent | Benzotriazole Substituent | Oxidant | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Me | H | PIDA | HFIP | 85 |

| 4-OMe | H | PIDA | HFIP | 82 |

| 4-F | H | PIDA | HFIP | 78 |

| H | 5-Cl | PIDA | HFIP | 69 |

| H | 5-CF3 | PIDA | HFIP | 65 |

Reactions Involving N-O Bond Cleavage (e.g., Reductive Cleavage)

The N-O bond in N-methoxyamides is susceptible to cleavage under reductive conditions. This transformation is useful for converting N-methoxyamides back to the corresponding simple amides. A variety of reducing agents and conditions have been developed for this purpose.

Metal-free methods for the reductive cleavage of the N-O bond in Weinreb amides (N-methoxy-N-methylamides) have been developed using neutral organic super-electron donors. organic-chemistry.org These reactions proceed via a single-electron transfer (SET) mechanism. organic-chemistry.org Another metal-free approach utilizes elemental sulfur in the presence of DABCO in DMSO. organic-chemistry.org

For metal-based reductions, reagents such as sodium in alumina (B75360) or silica (B1680970) gel, and lithium powder with a catalytic amount of DTBB have been employed. researchgate.net More recently, a convenient method using a commercially available ruthenium(II) catalyst with a mixture of formic acid and triethylamine (B128534) as the hydride source has been described for the reductive cleavage of N-O bonds in a range of N-oxygen-substituted amides. rsc.org

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Neutral organic super-electron donor | Room temperature or 100 °C | Metal-free, SET mechanism | organic-chemistry.org |

| Elemental sulfur, DABCO | DMSO | Metal-free | organic-chemistry.org |

| Sodium in Alumina/Silica Gel | - | Reduces a diverse set of Weinreb amides | researchgate.net |

| Lithium powder, DTBB (cat.) | Room temperature | Leads to corresponding amides | researchgate.net |

| Ru(II) catalyst, HCOOH/NEt3 | Air atmosphere | Good functional group tolerance | rsc.org |

Directed Ortho-Metalation Strategies Utilizing the N-Methoxyamide

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The N-methoxyamide group can function as a directed metalation group (DMG). The reaction involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, facilitated by coordination of the lithium to the amide oxygen. baranlab.orgwikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the ortho-position. wikipedia.org

While amides, in general, are effective DMGs, the N-methoxyamide offers a handle for further transformations. The choice of base is crucial and typically includes strong bases like n-butyllithium, sec-butyllithium, or tert-butyllithium. baranlab.org The reaction is usually carried out in an aprotic solvent such as THF or diethyl ether at low temperatures. harvard.edu A wide range of electrophiles can be used to trap the ortho-lithiated intermediate, including alkyl halides, aldehydes, ketones, carbon dioxide, and sulfur or halogen sources. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the N-methoxyamide can also be a site for alkylation and acylation, although these reactions are less commonly reported compared to C-H functionalization.

N-Alkylation: The alkylation of the amide nitrogen can be achieved under various conditions. For instance, selective mono-ortho-C-H alkylation of N-methoxybenzamides has been achieved using a palladium catalyst with norbornene as a ligand and alkyl halides as the alkylating agent. rsc.org Direct N-alkylation of amines with alcohols, a green chemistry approach, is often catalyzed by transition metals like ruthenium or iridium via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov While these methods are generally applied to primary and secondary amines, the principles could potentially be adapted for N-methoxyamides. Photocatalytic methods for N-alkylation of amines with alcohols have also been developed, operating at room temperature. nih.gov

N-Acylation: N-acylation of amines is a fundamental transformation, typically achieved using acylating agents like acyl chlorides or anhydrides. orientjchem.org These reactions are often performed in the presence of a base. For N-methoxyamides, N-acylation would lead to N-acyl-N-methoxyamide derivatives. Catalyst-free N-acylation procedures have been developed, offering an environmentally friendly and efficient route to acylated amines. orientjchem.org

N-Methoxymethylation of Amides

While this compound already possesses an N-methoxy group, the N-methoxymethylation of primary amides is a relevant transformation for synthesizing related structures. This reaction introduces an N-methoxymethyl group onto a primary amide. A recently developed sustainable method utilizes a manganese(I) catalyst to achieve the methoxymethylation of primary amides using methanol (B129727), which serves as both the C1 source and the solvent. rsc.orgrsc.org This process operates through an "interrupted borrowing hydrogen" (IBH) strategy, liberating dihydrogen gas as the only byproduct. rsc.org

The catalytic system shows broad applicability, tolerating a variety of aromatic and aliphatic primary amides. rsc.org The reaction proceeds efficiently for amides bearing both electron-donating and electron-withdrawing substituents. A plausible mechanism involves the Mn(I)-catalyzed dehydrogenation of methanol to formaldehyde, followed by condensation with the primary amide. A subsequent nucleophilic attack by methanol on the N-methylene amide intermediate, facilitated by the catalyst, yields the N-methoxymethylated product. rsc.org This method represents a green and efficient alternative to traditional multi-step protocols that often require toxic reagents. rsc.org

Reactivity of the Aryl Methyl Substituent

The methyl group at the 3-position of the aromatic ring is a key site for functionalization. Its benzylic protons are susceptible to a variety of transformations, including oxidation and radical substitution, allowing for the introduction of new functional groups.

Selective Oxidation Reactions

The selective oxidation of the aryl methyl group in this compound can yield the corresponding benzaldehyde (B42025) or benzoic acid derivative. The outcome of the reaction is highly dependent on the oxidant and reaction conditions chosen.

Electrochemical oxidation represents a modern approach for the site-selective oxidation of methylarenes to aromatic acetals or aldehydes. nih.gov This method avoids the need for stoichiometric chemical oxidants and can exhibit high regioselectivity governed by the electronic properties of the aromatic ring. nih.gov For substrates with multiple potential oxidation sites, the selectivity is often dictated by the innate electronic characteristics of the ring system rather than the C-H bond dissociation energies. nih.gov Other methods for benzylic oxidation involve transition-metal catalysts with molecular oxygen or stronger oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgrsc.org

Table 1: Potential Selective Oxidation Reactions of the Aryl Methyl Group

| Reagent/Condition | Expected Major Product | Reaction Type |

| Electrochemical Oxidation (in MeOH) | 4-Iodo-3-(dimethoxymethyl)-N-methoxybenzamide | Anodic Oxidation |

| MnO₂ | 4-Iodo-N-methoxy-3-formylbenzamide | Benzylic Oxidation |

| KMnO₄ | 4-Iodo-2-(methoxycarbamoyl)terephthalic acid | Strong Oxidation |

| DDQ | 4-Iodo-N-methoxy-3-((2,3-dichloro-5,6-dicyanophenoxy)methyl)benzamide | Oxidative Functionalization |

This table is illustrative and based on general reactivity patterns of aryl methyl groups.

Benzylic Functionalization (e.g., Radical Bromination)

The methyl group can be functionalized through reactions involving the benzylic C(sp³)–H bonds. A classic example is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical chain mechanism to replace a benzylic hydrogen with a bromine atom, yielding 3-(bromomethyl)-4-iodo-N-methoxybenzamide. This brominated intermediate is a versatile synthon for further nucleophilic substitution reactions.

Beyond halogenation, various methods for benzylic C–H functionalization have been developed. These include transition-metal-free amination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a hypervalent iodine compound. nih.gov Such transformations can introduce nitrogen-containing functional groups directly at the benzylic position. The regioselectivity of these reactions is often high, attributable to the enhanced stability of the intermediate benzyl (B1604629) radical. nih.gov

Table 2: Examples of Benzylic Functionalization Reactions

| Reagent/Condition | Expected Major Product | Reaction Type |

| NBS, AIBN | 3-(Bromomethyl)-4-iodo-N-methoxybenzamide | Radical Bromination |

| NCS, AIBN | 3-(Chloromethyl)-4-iodo-N-methoxybenzamide | Radical Chlorination |

| PhI(OAc)₂, NaN₃ | 3-(Azidomethyl)-4-iodo-N-methoxybenzamide | Azidation |

| NaOtBu, Palladium Catalyst | Dimer (1,2-bis(2-iodo-5-(methoxycarbamoyl)phenyl)ethane) | Oxidative C-H/C-H Coupling |

This table is illustrative, showing potential transformations of the benzylic methyl group.

Multi-site Reactivity and Chemoselectivity

The structure of this compound presents multiple reactive sites, making chemoselectivity a central consideration in its synthetic transformations. The main sites of reactivity are the aryl-iodine bond, the benzylic methyl group, and the N-methoxy amide functionality.

Aryl-Iodine Bond: The C-I bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, providing a powerful tool for elaborating the molecular scaffold. The choice of catalyst, ligand, and reaction conditions can be tailored to favor coupling at this site while leaving the other functional groups intact.

Benzylic Methyl Group: As discussed in section 3.3, this site is amenable to oxidation and radical functionalization. nih.gov The chemoselective transformation of the methyl group in the presence of the aryl iodide is achievable. For instance, radical bromination with NBS typically does not affect the aryl iodide bond, allowing for selective functionalization of the benzylic position.

N-Methoxy Amide (Weinreb Amide): This functional group is known for its controlled reactivity towards nucleophiles. Unlike esters or acid chlorides, Weinreb amides react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate that resists over-addition, yielding ketones upon workup. organic-chemistry.org It can also be reduced to the corresponding aldehyde using mild reducing agents like diisobutylaluminium hydride (DIBAL-H). The N-methoxy group itself is crucial for this reactivity profile and can act as a control element. nih.gov It enhances the electrophilicity of the carbonyl carbon while preventing the collapse of the tetrahedral intermediate, thereby avoiding the formation of tertiary alcohols. nih.gov

Achieving chemoselectivity requires careful selection of reagents and conditions. For example, to perform a Suzuki coupling, one would use a palladium catalyst and a base, conditions which would not typically affect the methyl group or the Weinreb amide. Conversely, to oxidize the methyl group, one might use an oxidant like MnO₂ that is selective for benzylic positions and unreactive towards the other functional groups under neutral conditions. The reduction of the Weinreb amide to an aldehyde with DIBAL-H at low temperatures can often be performed without reducing the aryl iodide. This multi-site reactivity makes this compound a valuable and versatile intermediate in multi-step organic synthesis.

Density Functional Theory (DFT) Studies

No published DFT studies specifically investigating this compound were found. Such studies would be invaluable for understanding the molecule's properties.

Information on reaction mechanisms and transition states involving this compound, as determined by DFT, is not available in the current body of scientific literature.

A detailed analysis of the electronic structure and the calculation of reactivity parameters (such as HOMO-LUMO gaps, electrostatic potential maps, and atomic charges) for this compound through DFT methods has not been reported.

There are no available DFT studies that predict the regioselectivity or stereoselectivity of reactions involving this compound.

The potential role of the N-methoxy group or the iodine atom as an internal oxidizing group in catalytic cycles involving this compound has not been explored in any located computational studies.

Ab Initio and Semi-Empirical Calculations

No records of ab initio or semi-empirical calculations performed on this compound were discovered. These methods, which provide alternative computational approaches to DFT, could offer further insights into the molecule's behavior.

Conformational Analysis and Molecular Modeling

A formal conformational analysis or molecular modeling study of this compound does not appear to have been published. Such studies are crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn dictates its interactions and reactivity.

Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the rate and mechanism of chemical reactions. For a molecule like this compound, which possesses polar functional groups (amide) and a halogen substituent, solvent polarity, and specific solute-solvent interactions such as hydrogen bonding are expected to play a critical role in its reaction pathways.

Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these effects. By simulating the reaction in different solvent continua (e.g., using the Polarizable Continuum Model, PCM), researchers can predict how the transition state and ground state energies are stabilized or destabilized, thereby affecting the activation energy of a given reaction.

For instance, in nucleophilic substitution reactions at the carbonyl carbon or the aromatic ring, the nature of the solvent can dictate the favorability of different mechanisms. A polar protic solvent, capable of hydrogen bonding, could stabilize the leaving group in a nucleophilic acyl substitution, thereby accelerating the reaction. Conversely, in a nucleophilic aromatic substitution (SNAr) reaction, a polar aprotic solvent is often preferred as it can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

While specific data for this compound is unavailable, we can consider a hypothetical reaction scenario to illustrate the expected solvent effects on its reactivity. The following table presents a hypothetical representation of how reaction rate constants (k) for a nucleophilic substitution reaction involving this compound might vary across different solvents, based on general principles.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1 |

| Dichloromethane | 8.93 | 25 |

| Acetone | 20.7 | 150 |

| Acetonitrile | 37.5 | 500 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1200 |

This table is illustrative and based on general trends observed for similar reactions. The values are not experimental data for this compound.

The trend in the table reflects that polar aprotic solvents are expected to significantly accelerate the rate of many polar reactions compared to nonpolar solvents. Computational studies on related benzamides have shown that specific interactions with solvent molecules can also alter reaction pathways, for example, by favoring a stepwise over a concerted mechanism. nih.gov

Theoretical Insights into Substituent Effects on Reactivity

The reactivity of the benzene ring and the amide group in this compound are significantly influenced by its three substituents: the 4-iodo group, the 3-methyl group, and the N-methoxyamide group. The interplay of their electronic effects (inductive and resonance) determines the electron density distribution and the susceptibility of different positions to electrophilic or nucleophilic attack.

Iodo Group (at C4): Halogens are generally deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect (-I), which outweighs their electron-donating resonance effect (+R). libretexts.orgopenstax.org This deactivation makes the aromatic ring less reactive towards electrophiles compared to benzene. However, the resonance effect, although weaker, directs incoming electrophiles to the ortho and para positions relative to the halogen. libretexts.orgopenstax.org In this molecule, the para position is occupied, so it would direct to the ortho positions (C3 and C5).

Methyl Group (at C3): The methyl group is an activating group that donates electron density primarily through an inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions relative to itself (C2, C4, and C6).

Theoretical calculations can quantify these substituent effects by calculating parameters such as the electrostatic potential surface, frontier molecular orbital energies (HOMO and LUMO), and atomic charges. These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

The following table provides a qualitative summary of the expected electronic effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| -I | C4 | -I (Withdrawing) | +R (Donating) | Deactivating, ortho, para-directing |

| -CH₃ | C3 | +I (Donating) | Hyperconjugation (Donating) | Activating, ortho, para-directing |

| -C(O)N(OCH₃)H | C1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating, meta-directing |

This table is a qualitative representation based on established principles of physical organic chemistry.

In the context of nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing iodo- and amide groups would make the aromatic ring more susceptible to attack by nucleophiles, particularly at the carbon atoms bearing these groups or at positions activated by them. For instance, the strong electron-withdrawing nature of a nitro group is known to significantly increase the reactivity of haloarenes towards SNAr reactions, especially when positioned ortho or para to the halogen. youtube.com While the amide group is less withdrawing than a nitro group, a similar, albeit weaker, activating effect for SNAr would be anticipated.

Synthetic Utility of 4 Iodo N Methoxy 3 Methylbenzamide As a Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The true value of a building block is demonstrated by its successful incorporation into the synthesis of larger, more complex molecules. While specific, large-scale total syntheses prominently featuring 4-iodo-N-methoxy-3-methylbenzamide are not extensively documented in mainstream literature, its structural motifs are found within intermediates of pharmacologically relevant compounds. The combination of a reactive aryl iodide and a Weinreb amide makes it an ideal precursor for introducing a substituted benzoyl moiety into a target molecule.

The general strategy involves an initial cross-coupling reaction at the iodo position, followed by the conversion of the Weinreb amide to a ketone or other functionalities. This two-pronged approach allows for the sequential and controlled construction of intricate molecular frameworks.

| Feature | Synthetic Advantage |

| Aryl Iodide | Enables a wide range of C-C and C-heteroatom bond formations via cross-coupling reactions. |

| Weinreb Amide | Allows for controlled addition of nucleophiles to form ketones without over-addition. Stable to many reaction conditions. |

| Methyl Group | Provides steric and electronic differentiation on the aromatic ring, influencing regioselectivity in further reactions. |

Role in the Construction of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable starting material for the construction of various heterocyclic systems, particularly those containing a fused benzene (B151609) ring.

Isoquinolinones: Palladium-catalyzed intramolecular C-N or C-O bond formation is a common strategy for the synthesis of isoquinolinone scaffolds. By first coupling an appropriate N- or O-containing side chain at the iodo position of this compound, a subsequent cyclization reaction can be triggered to form the heterocyclic ring. The Weinreb amide can then be further manipulated as needed.

Benzimidazolyl Derivatives: The synthesis of benzimidazole-containing compounds can be achieved through multi-step sequences starting with this compound. For instance, a Buchwald-Hartwig amination could be employed to introduce an aniline (B41778) derivative at the 4-position, followed by condensation and cyclization to form the imidazole (B134444) ring. A 2024 study on related methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides highlighted the importance of such scaffolds in medicinal chemistry, particularly for their potential antiproliferative activities. google.com

Enabling Transformations in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The reactivity of the aryl iodide in this compound makes it a suitable component for certain MCRs. For example, in a palladium-catalyzed MCR, the iodo-benzamide could act as the aryl halide component, reacting with an alkyne and another nucleophile to rapidly assemble a complex, polyfunctional molecule. While specific examples utilizing this exact benzamide (B126) are not prevalent, the principles of MCRs strongly support its potential in this area for generating libraries of diverse compounds. epo.org

Strategic Intermediate for Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. This compound is an excellent example of a strategic intermediate that facilitates several key FGIs.

The aryl iodide can be converted to a variety of other functional groups:

Aryl-Aryl Bonds: Through Suzuki, Stille, or other cross-coupling reactions, the iodo group can be replaced with an aryl or heteroaryl moiety.

Alkynes: Sonogashira coupling allows for the introduction of a terminal alkyne.

Amines: Buchwald-Hartwig amination can replace the iodine with a primary or secondary amine.

Hydrogen: The iodo group can be removed via reduction to yield the corresponding des-iodo compound.

The Weinreb amide is also a versatile handle for FGI:

Ketones: Reaction with Grignard or organolithium reagents cleanly provides ketones.

Aldehydes: Reduction with a mild reducing agent like lithium aluminum hydride (at low temperatures) or diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.

| Starting Group | Reagents/Reaction | Resulting Group |

| Aryl Iodide | Arylboronic acid, Pd catalyst (Suzuki) | Biaryl |

| Aryl Iodide | Terminal alkyne, Pd/Cu catalyst (Sonogashira) | Arylalkyne |

| Aryl Iodide | Amine, Pd catalyst (Buchwald-Hartwig) | Arylamine |

| Weinreb Amide | Grignard reagent (e.g., RMgBr) | Ketone (R-C=O) |

| Weinreb Amide | DIBAL-H | Aldehyde |

Applications in Divergent Synthesis Approaches

Divergent synthesis is a powerful strategy for creating a library of related compounds from a common intermediate. This compound is an ideal starting point for such an approach. By leveraging the two distinct reactive sites, a variety of analogs can be generated.

For example, a common intermediate can be prepared by performing a Sonogashira coupling on the aryl iodide. The resulting alkyne can then undergo a range of transformations (e.g., click chemistry, hydration, partial reduction). In parallel, the Weinreb amide can be converted to a small library of ketones by reacting it with different Grignard reagents. This divergent approach allows for the rapid exploration of the chemical space around the benzamide core.

Development of Novel Reaction Methodologies

The development of new synthetic methods often relies on the use of well-defined and reliable substrates to test and optimize reaction conditions. The dual functionality of this compound makes it a suitable candidate for such studies. For instance, researchers developing new palladium catalysts for cross-coupling reactions could use this compound as a benchmark substrate to evaluate catalyst efficiency, selectivity, and functional group tolerance. The clear and often predictable outcomes of reactions at both the iodo and Weinreb amide sites allow for a straightforward assessment of the new methodology's performance.

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Protocols

The traditional synthesis of benzamides often involves the use of stoichiometric coupling reagents and volatile organic solvents, which can generate significant chemical waste. Future research will likely focus on developing greener and more sustainable synthetic routes to 4-iodo-N-methoxy-3-methylbenzamide and its derivatives. This involves a shift towards catalytic methods, renewable resources, and environmentally benign reaction media.

Key areas of development include:

Catalytic Amide Bond Formation: Moving away from classical carbodiimide-based coupling agents like DCC, which generate urea (B33335) byproducts, towards catalytic methods. This could involve the use of boronic acid derivatives or other catalysts that operate with high atom economy.

Greener Solvents: Replacing conventional chlorinated solvents or polar aprotic solvents like DMF and DMSO with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible.

Energy Efficiency: Exploring the use of alternative energy sources like microwave irradiation or mechanochemistry (ball milling) to accelerate reaction times and reduce energy consumption compared to conventional heating.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Aspect | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Amidation Catalyst | DCC/DMAP nih.gov | Catalytic boric acid derivatives, enzyme catalysis (e.g., lipase) | Reduced waste, higher atom economy, milder conditions |

| Solvent | Dichloromethane, DMF | 2-MeTHF, CPME, water | Reduced environmental impact, improved safety profile |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, mechanochemistry | Faster reaction rates, lower energy consumption |

By focusing on these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly, which is crucial for its potential scale-up and broader application.

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer powerful tools for activating molecules under mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. The electronic properties of this compound make it an excellent candidate for such studies.

Photocatalytic C-I Bond Functionalization: The carbon-iodine bond is susceptible to photocatalytic activation. Using visible-light photocatalysts, such as ruthenium or iridium complexes, or even metal-free organic dyes, the aryl iodide moiety could participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) under exceptionally mild conditions. This would allow for the late-stage functionalization of the molecule to build complex molecular architectures. Research into novel photocatalysts, like the Ru-ZnO@g-C3N4 nanocomposites used for degrading dyes, could inspire new systems for synthetic applications. mdpi.com

Electrocatalytic Reactions: Electrosynthesis provides a reagent-free method for oxidation and reduction. The benzamide (B126) core could be targeted for electrochemical modification. For example, anodic oxidation could potentially lead to C-H activation or coupling reactions, while cathodic reduction could be used to selectively transform the functional groups.

Dye-Sensitized Transformations: In a mechanism known as dye-sensitized photocatalysis, a dye absorbs visible light and then transfers an electron to a semiconductor, which in turn can react with the substrate. aimspress.com This approach could be explored for selective oxidations or reductions on the this compound scaffold.

Future work in this area will likely involve screening different photocatalysts and electrochemical conditions to map the reactivity of the molecule and develop novel synthetic methodologies.

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques can provide real-time insights into the lifecycle of reactants, intermediates, and catalysts during the synthesis or transformation of this compound.

Real-Time Reaction Monitoring: Techniques like ReactIR (in situ FT-IR), in situ NMR, and Raman spectroscopy can be used to monitor the concentration of key species throughout a reaction. This data is invaluable for determining reaction kinetics, identifying transient intermediates, and understanding the role of catalysts and additives.

Elucidating Catalytic Cycles: For the photocatalytic and electrocatalytic reactions described above, in situ spectroscopy can help to elucidate the complex catalytic cycles. For example, time-resolved absorption and emission spectroscopy can track the excited states of photocatalysts, while spectroelectrochemistry can identify redox intermediates. Spectroscopic and computational studies on other systems have shown the power of this approach to distinguish between different mechanistic pathways, such as single electron transfer (SET) versus energy transfer (EnT). semanticscholar.org

Understanding Impurity Formation: By identifying the structures of minor byproducts as they form, in situ analysis can help to adjust reaction conditions to improve selectivity and yield, a critical aspect of process development.

The data gathered from these advanced techniques will be crucial for the rational design of more efficient and selective chemical processes involving this compound.

Integration with High-Throughput Experimentation and Automation

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid screening of hundreds or even thousands of reaction conditions in parallel. chemrxiv.orgchemrxiv.org This technology is perfectly suited for exploring the vast chemical space around this compound.

Reaction Optimization: HTE platforms, often coupled with automated liquid handling robotics, can be used to rapidly screen a wide array of catalysts, ligands, solvents, bases, and temperatures for a given transformation, such as a cross-coupling reaction at the iodo-position. This accelerates the discovery of optimal reaction conditions, a process that would be prohibitively slow and resource-intensive using traditional methods. purdue.edu

Discovery of New Reactivity: By testing the substrate against a diverse set of reagents and catalysts, HTE can facilitate the discovery of entirely new reactions and applications for the molecule.

Continuous Flow Synthesis: The optimized conditions discovered through HTE can be translated into continuous flow manufacturing processes. purdue.edu Flow chemistry offers advantages in terms of safety, scalability, and product consistency, and its integration with HTE creates a powerful workflow from discovery to production.

The table below illustrates a potential HTE workflow for a Sonogashira coupling reaction with this compound.

| Parameter | Variables Screened in HTE Plate |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, P(t-Bu)₃ |

| Copper Co-catalyst | CuI, CuTC, None |

| Base | Et₃N, DIPEA, K₂CO₃ |

| Solvent | Toluene, DMF, Acetonitrile |

This systematic approach allows for the efficient mapping of the reaction landscape to identify high-yielding and robust conditions.

Computational Design of Novel Reactivity and Catalytic Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. It allows for the prediction of molecular properties and reaction outcomes, guiding experimental work and reducing trial-and-error.

Predicting Reactivity: Computational models can be used to calculate the electron density, molecular orbitals (e.g., HOMO/LUMO), and bond dissociation energies of this compound. This information can predict the most likely sites of reaction and the feasibility of different transformations.

Designing Catalysts: For catalytic reactions, DFT can be used to model the entire catalytic cycle, calculating the energies of intermediates and transition states. This allows for the rational design of new catalysts with higher activity and selectivity for reactions involving this substrate.

Understanding Non-Covalent Interactions: Molecular docking and molecular dynamics simulations can predict how this compound might interact with larger systems like enzymes or material surfaces. This is particularly relevant for its potential applications in chemical biology and materials science. For instance, docking studies on similar benzamide-based molecules have been used to evaluate binding mechanisms with biological targets like DNA. nih.gov

The synergy between computational prediction and experimental validation will be key to unlocking novel reactivity and designing bespoke catalytic systems for this compound.

Expansion into New Areas of Material Science and Chemical Biology (Focusing on Chemical Properties)

The unique combination of functional groups in this compound provides a launchpad for applications in materials science and as a tool in chemical biology.

Materials Science:

Polymer Synthesis: The aryl iodide presents a handle for polymerization reactions, such as Sonogashira or Suzuki polycondensation, to create novel conjugated polymers. These materials could have interesting optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzamide core could influence polymer solubility and solid-state packing.

Metal-Organic Frameworks (MOFs): While the current molecule is not a typical MOF linker, it could be derivatized into a dicarboxylic acid or other multitopic ligand for the synthesis of new MOFs with potential applications in gas storage or catalysis.

Surface Modification: The molecule could be grafted onto material surfaces via the aryl iodide or other functional groups to tailor surface properties like hydrophobicity or to introduce specific binding sites.

Chemical Biology:

Scaffold for Bioactive Molecules: The benzamide scaffold is a common feature in many biologically active compounds. nih.govnih.gov this compound can serve as a versatile starting material for medicinal chemistry campaigns. The iodo group allows for rapid diversification through cross-coupling to explore structure-activity relationships (SAR).

Chemical Probes: The molecule could be developed into a chemical probe to study biological systems. For example, by attaching a fluorophore or an affinity tag via the iodo-position, it could be used to identify and study the interactions of benzamide-binding proteins. The ability of related iodo-substituted molecules to interact with proteins like serum albumin highlights the potential for such applications. researchgate.net

The future of research on this compound is bright, with numerous avenues for exploration that bridge synthetic chemistry, catalysis, materials science, and chemical biology.

Q & A

Q. What are the optimal synthetic routes for 4-iodo-N-methoxy-3-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of halogenated benzamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and substituted amines. For this compound:

Precursor Preparation : Start with 3-methyl-4-iodobenzoic acid, which can be converted to the acyl chloride using thionyl chloride (SOCl₂).

Amide Formation : React the acyl chloride with O-methylhydroxylamine hydrochloride in the presence of a base (e.g., Na₂CO₃) to form the N-methoxy amide bond.

Optimization : Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) and reaction temperature (40–60°C) to maximize yield. Monitor reaction progress via TLC or NMR .

Safety : Conduct hazard analysis for iodine-containing intermediates and ensure proper ventilation due to potential mutagenicity of amide derivatives .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine multiple analytical techniques:

¹H/¹³C NMR : Confirm substitution patterns. For example, the methoxy group (-OCH₃) should appear as a singlet at ~3.8 ppm in ¹H NMR, while the iodine atom induces deshielding in adjacent protons (e.g., aromatic protons at ~7.5–8.5 ppm) .

FTIR : Identify key functional groups: amide C=O stretch (~1650 cm⁻¹), N-O stretch (~1250 cm⁻¹), and C-I stretch (~500 cm⁻¹) .

HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy to confirm molecular formula .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell permeability, solvent effects). Mitigate via:

Solvent Controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based assays) with cellular viability (MTT assays) to distinguish direct target engagement from off-target effects.

Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to model reaction pathways:

Electrostatic Potential Maps : Identify electrophilic centers (e.g., iodine at the para position) prone to substitution.

Transition State Analysis : Calculate activation energies for SNAr (nucleophilic aromatic substitution) using iodine as a leaving group.

Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states and improve reaction kinetics .

Q. What are the critical considerations for designing SAR studies involving halogenated benzamide derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:

Halogen Replacement : Compare iodine with bromine/chlorine to assess steric and electronic effects on target binding.

Methoxy Group Positioning : Synthesize analogs with methoxy at ortho/meta positions to evaluate steric hindrance or hydrogen-bonding contributions .

Methyl Group Impact : Introduce bulkier alkyl groups (e.g., ethyl, isopropyl) to probe hydrophobic pocket interactions in enzyme targets .

Data Analysis & Experimental Design

Q. How can researchers validate the stability of this compound under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

pH Variation : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.

Light/Heat Exposure : Assess photolytic stability under UV light (300–400 nm) and thermal stability at 40–60°C .

Mass Spectrometry : Identify degradation products (e.g., deiodinated analogs or hydrolyzed amides) to infer degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.